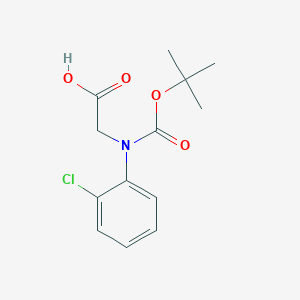

2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid

Description

Structure and Key Features: 2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid (CAS: 1212602-23-7) is a Boc-protected amino acid derivative with the molecular formula C₁₃H₁₆ClNO₄ and a molecular weight of 285.72 g/mol . It consists of a tert-butoxycarbonyl (Boc) group protecting the amino nitrogen, a 2-chlorophenyl aromatic ring, and an acetic acid moiety. This compound is primarily used as an intermediate in synthesizing cephalosporin antibiotics, where the Boc group facilitates selective deprotection during multi-step reactions .

Synthesis: The compound is synthesized via solid-phase-supported methods or oxidation of precursor alkenes, as seen in analogous structures . For example, ozonolysis of alkene precursors followed by reductive workup yields the carboxylic acid functionality .

Properties

CAS No. |

1245646-11-0 |

|---|---|

Molecular Formula |

C13H16ClNO4 |

Molecular Weight |

285.72 g/mol |

IUPAC Name |

2-[2-chloro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,16,17) |

InChI Key |

KOYBXBUFLHXAEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key stages:

- Starting Material: Glycine or a glycine derivative as the amino acid backbone.

- Protection of the Amino Group: Introduction of the tert-butoxycarbonyl (Boc) protecting group to prevent unwanted reactions on the amino functionality.

- Introduction of the 2-Chlorophenyl Moiety: Attachment of the 2-chlorophenyl group to the amino nitrogen through nucleophilic substitution or coupling reactions.

This approach ensures selective functionalization and facilitates downstream synthetic transformations.

Detailed Synthetic Procedure

A representative synthetic route based on literature and patent data is summarized below:

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Glycine + Di-tert-butyl dicarbonate (Boc2O) + Base (e.g., NaHCO3) | Boc protection of glycine amino group | Formation of Boc-glycine |

| 2 | 2-Chlorophenylamine or 2-chlorophenyl halide + Boc-glycine | Nucleophilic substitution or amide coupling under mild conditions | Formation of Boc-protected 2-(2-chlorophenyl)aminoacetic acid |

| 3 | Purification by recrystallization or chromatography | Isolation of pure product | Pure 2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid |

This method is supported by the synthesis description from VulcanChem and patent literature, which emphasize the importance of Boc protection before aromatic substitution to maintain selectivity and yield.

Alternative Synthetic Routes

From o-Chloroacetophenone Derivatives: Some patents describe the synthesis of related chlorophenylacetic acids starting from o-chloroacetophenone through multi-step reactions involving copper-catalyzed coupling and subsequent functional group transformations. However, these methods are more complex and less direct for the Boc-protected amino acid.

Enantioselective Synthesis: For the (S)-enantiomer, asymmetric synthesis or chiral resolution methods are employed to obtain optically pure material, as reported in advanced synthesis literature.

Reaction Conditions and Optimization

- Protecting Group Installation: Boc protection is typically performed at room temperature in aqueous or mixed organic solvents with mild bases to avoid racemization.

- Coupling Step: Carried out under inert atmosphere (nitrogen or argon) to prevent oxidation, often using coupling agents or catalysts to improve yield.

- Purification: Organic extraction followed by recrystallization or chromatographic techniques ensures high purity.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of Boc group, aromatic chlorophenyl signals, and glycine backbone.

- Mass Spectrometry (MS): Confirms molecular weight (285.72 g/mol).

- Infrared Spectroscopy (IR): Shows characteristic carbamate (Boc) carbonyl and carboxylic acid groups.

- Chromatography (HPLC, TLC): Used to monitor reaction progress and purity.

- Melting Point and Optical Rotation: For enantiomeric purity assessment.

Summary Table of Key Synthetic Data

| Parameter | Details |

|---|---|

| Starting Material | Glycine or Boc-glycine |

| Protecting Group | tert-Butoxycarbonyl (Boc) |

| Aromatic Substituent | 2-Chlorophenyl group |

| Typical Solvents | Dichloromethane, Acetonitrile, Water |

| Reaction Atmosphere | Nitrogen or inert gas |

| Temperature Range | 0 °C to 50 °C (depending on step) |

| Purification Methods | Extraction, recrystallization, chromatography |

| Yield Range | Typically 70-90% (optimized conditions) |

| Enantiomeric Purity | >90% ee for chiral synthesis |

Research Findings and Notes

- The Boc group is critical for controlling reactivity and enabling selective functionalization of the amino acid derivative.

- The position of the chlorine substituent (ortho position) influences the reactivity and steric environment of the molecule, affecting coupling efficiency.

- Advanced methods include site-selective deuteration and isotopic labeling for mechanistic studies, showing the compound’s utility in research beyond synthesis.

- The compound is commercially available with well-documented synthetic routes, supporting reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Deprotection Reactions: The major product is the free amine derivative of glycine.

Scientific Research Applications

2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

a. 2-(tert-Butoxycarbonylamino)-2-(2-fluorophenyl)acetic Acid

- Molecular Formula: C₁₃H₁₆FNO₄

- Key Differences : Fluorine substitution at the ortho position reduces steric bulk and increases electronegativity compared to chlorine. This enhances metabolic stability but may lower reactivity in nucleophilic reactions .

- Applications : Used in fluoro-substituted cephalosporins, leveraging fluorine’s ability to improve pharmacokinetic properties .

b. 2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID

- Molecular Formula: C₁₁H₁₅NO₄S

- Key Differences : Replacement of the chlorophenyl ring with a thiophene introduces sulfur, enabling π-π stacking and hydrogen bonding with biological targets.

- Applications: Potential use in kinase inhibitors or antiviral agents due to thiophene’s affinity for metalloenzymes .

Enantiomeric Variants

a. (R)- and (S)-Enantiomers

- Examples: (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid (CAS: 1212602-23-7) (S)-2-((tert-Butoxycarbonyl)amino)-2-(2-chloro-6-methylphenyl)acetic acid (CAS: 2349422-20-2)

- Key Differences : Stereochemistry influences binding to chiral targets. The (R)-enantiomer is often preferred in antibiotic synthesis for optimal biological activity .

Heterocyclic Derivatives

a. 2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic Acid

Crystallographic and Physicochemical Properties

Biological Activity

2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid, with the molecular formula CHClNO, is an organic compound that serves as a derivative of glycine. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a chlorine atom at the 2-position of the phenyl ring. This unique structure allows for selective reactions and applications in various biochemical and pharmaceutical contexts.

- Molecular Weight : 285.72 g/mol

- CAS Number : 313490-25-4

- Purity : Typically ≥98%

Biological Applications

While specific biological activities of 2-(tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid are not extensively documented, its characteristics suggest potential roles in several biochemical processes:

- Enzyme-Substrate Interactions : The compound is utilized in studies examining the mechanisms of enzyme-substrate interactions, which are fundamental to understanding metabolic pathways.

- Protein Synthesis Mechanisms : Its structure allows for controlled reactions that can aid in exploring protein synthesis, making it valuable in research related to molecular biology and biochemistry.

Case Studies and Experimental Data

Recent studies have explored various derivatives of amino acids, including those containing β-amino acid moieties, highlighting their biological activities:

- Antiviral Activity : Some compounds with similar structural motifs have shown antiviral properties, particularly against influenza viruses through inhibition of neuraminidase activity. This suggests that derivatives like 2-(tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid could be potential candidates for further antiviral research .

- Anti-inflammatory Effects : Compounds with β-amino acid structures have been evaluated for their anti-inflammatory capabilities, indicating a broader therapeutic potential that could be explored with this compound .

- CYP Enzyme Interaction : The compound has been noted to interact with certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been identified as a CYP2C19 inhibitor, which could influence its pharmacokinetics and therapeutic efficacy .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | CAS Number |

|---|---|---|---|

| 2-(Tert-butoxycarbonyl(3-chlorophenyl)amino)acetic acid | CHClNO | Antiviral, Anti-inflammatory | 669713-92-2 |

| 2-(Tert-butoxycarbonyl(4-chlorophenyl)amino)acetic acid | CHClNO | Antiviral | 209525-73-5 |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid?

The compound is typically synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the amine group. A common method includes:

- Coupling 2-chlorophenylglycine derivatives with Boc-anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) using catalysts like 4-dimethylaminopyridine (DMAP).

- Acidic deprotection (e.g., trifluoroacetic acid in DCM) may be required for intermediate steps .

- Purification via column chromatography or recrystallization to achieve ≥95% purity, as noted for structurally similar Boc-protected amino acids .

Q. How should researchers characterize the purity and structural identity of this compound?

- HPLC : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. A retention time comparison with standards is critical .

- NMR : H and C NMR spectra should confirm the Boc group (1.3 ppm for tert-butyl protons) and the acetic acid backbone (2.5–3.5 ppm for α-protons) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., calculated for : 284.07 g/mol) .

Q. What are the key storage conditions to ensure compound stability?

Store under inert gas (N or Ar) in sealed containers at room temperature (20–25°C) with desiccants. Avoid prolonged exposure to moisture or light, as Boc groups are hydrolytically labile .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during Boc protection of 2-chlorophenylaminoacetic acid derivatives?

- Use DCC/HOBt (dicyclohexylcarbodiimide/1-hydroxybenzotriazole) or EDC·HCl as coupling agents to minimize racemization.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Adjust stoichiometry (1.2–1.5 equivalents of Boc-anhydride) to drive the reaction to completion .

- For sterically hindered substrates, employ microwave-assisted synthesis to reduce reaction time and improve yields .

Q. What analytical methods resolve contradictions in crystallographic data for Boc-protected arylacetic acids?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystal systems (space group ) with unit cell parameters Å, Å, Å, and β = 101.155° were reported for similar compounds .

- Compare with computational models (DFT-optimized geometries) to validate bond angles and torsional strain in the 2-chlorophenyl-Boc moiety .

Q. How does the electronic effect of the 2-chloro substituent influence the compound’s reactivity in peptide synthesis?

- The electron-withdrawing Cl group increases the electrophilicity of the adjacent carbonyl, enhancing nucleophilic acyl substitution with amines.

- However, steric hindrance may reduce coupling efficiency, necessitating optimized bases (e.g., DIEA or N-methylmorpholine) in solid-phase peptide synthesis .

Q. What are the safety protocols for handling this compound in large-scale reactions?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles .

- First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .

Methodological Considerations

Q. What strategies mitigate racemization during Boc deprotection?

- Use TFA/DCM (1:4 v/v) at 0–4°C to minimize acid-catalyzed racemization.

- Add scavengers (e.g., triisopropylsilane) to quench carbocation intermediates formed during Boc removal .

Q. How can researchers validate the compound’s role as an intermediate in cephalosporin analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.